molecular formula C13H9BrN2 B2405432 2-(2-Bromophenyl)imidazo[1,2-a]pyridine CAS No. 115769-03-4

2-(2-Bromophenyl)imidazo[1,2-a]pyridine

Cat. No. B2405432
CAS RN: 115769-03-4
M. Wt: 273.133
InChI Key: GKQOGAMWHPUXJM-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines, such as 2-(2-Bromophenyl)imidazo[1,2-a]pyridine, are recognized as important fused bicyclic heterocycles . They are considered as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method for the synthesis of a series of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be directly functionalized, which is considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . The recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 216-220 °C . Its linear formula is C13H9BrN2 and it has a molecular weight of 273.13 .

Scientific Research Applications

1. Synthesis Techniques and Chemical Reactions

2-(2-Bromophenyl)imidazo[1,2-a]pyridine is a compound of interest in various chemical synthesis processes. In one study, a copper-catalyzed selenylation process for nitrogen heterocycle-fused imidazo[1,2-a]pyridines and benzo[b]selenophenes was developed, highlighting its utility in creating complex chemical structures (Sun et al., 2017). Another research demonstrated the synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones from 2-(2-bromophenyl)imidazo[1,2-a]pyridines, indicating the versatility of this compound in creating hybrid chemical structures (Zhang et al., 2016).

2. Medicinal Chemistry and Biological Activity

In medicinal chemistry, imidazo[1,2-a]pyridine derivatives, including those based on this compound, have been extensively studied. These compounds are clinically important in the treatments of heart and circulatory failures, with many under development for pharmaceutical uses (Kwong et al., 2019). The structural diversity and biological activity of these compounds have been explored for various therapeutic applications, showcasing their potential in drug development.

3. Heterocyclic Ring Synthesis

Imidazo[1,2-a]pyridines, including 2-(2-bromophenyl) variants, are important in the synthesis of heterocyclic rings. A continuous flow synthesis method for imidazo[1,2-a]pyridine-2-carboxylic acids, directly from 2-aminopyridines and bromopyruvic acid, represents a significant advance in this field (Herath et al., 2010). These methods demonstrate the compound's role in efficient and innovative synthesis processes.

4. Corrosion Inhibition Studies

The use of imidazo[1,2-a]pyridine derivatives in corrosion inhibition studies for carbon steel surfaces in saline media has been investigated. This application showcases the compound's potential in industrial and material science contexts (Kubba & Al-Joborry, 2020).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . The target organs are the respiratory system .

properties

IUPAC Name

2-(2-bromophenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-11-6-2-1-5-10(11)12-9-16-8-4-3-7-13(16)15-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQOGAMWHPUXJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-aminopyridine (1.63 g) and 2-bromo-1-(2-bromophenyl)-ethanone (4.8 g) in dry ethanol (40 mls) was heated under reflux for 1 hour. The mixture was concentrated in vacuo. The residue was treated with dilute sodium bicarbonate solution and extracted with ethyl acetate. The ethyl acetate was washed with water and brine then dried and evaporated. Flash chromatography produced the sub-title compound as a light grey oil. MS MW 272/274 bp 272.
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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